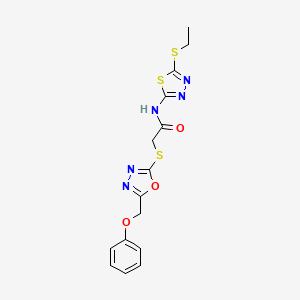
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S3 and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticancer Activity
Researchers have developed a series of analogs through heterocyclization, revealing their potential as anticancer agents. These analogs have shown significant cytotoxic activities against various cancer cell lines, emphasizing the role of structural and spectral features in determining chemical reactivity and biological activities. Compounds with specific substitutions presented potent results, particularly against breast cancer, highlighting the importance of molecular modeling and docking studies in understanding their mechanisms of action (Sraa Abu-Melha, 2021).
Insecticidal Assessment
The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis. The creation of diverse heterocyclic compounds from versatile precursors underlines the chemical flexibility and potential agrochemical applications of thiadiazole derivatives (A. Fadda et al., 2017).
Neurogenic Potential and Receptor Pharmacology
A family of melatonin-based compounds with bioisosteric modifications has been investigated, where some derivatives promoted differentiation of neural stem cells to neuronal phenotypes more effectively than melatonin itself. This research opens new avenues for pharmacological studies to explore the mechanisms and therapeutic relevance of neurogenesis induced by such structures (M. de la Fuente Revenga et al., 2015).
Anti-inflammatory and Kinase Inhibition
Design and synthesis of novel compounds with anti-inflammatory activity and kinase inhibition showcase the therapeutic potential of thiadiazole derivatives. Some compounds exhibited significant in vitro and in vivo activities and improved gastrointestinal safety profiles. This indicates their potential in developing safer anti-inflammatory drugs (S. Tariq et al., 2018).
Antidiabetic Agents
The synthesis of novel bi-heterocycles has been aimed at creating valuable anti-diabetic agents. These compounds, evaluated for enzyme inhibition and cytotoxic behavior, showed promising inhibitory potential against α-glucosidase enzyme, suggesting their utility as potent anti-diabetic agents. The in silico studies corroborated with the enzyme inhibition data, reinforcing the compounds' therapeutic potential (Muhammad Athar Abbasi et al., 2020).
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S3/c1-2-24-15-20-18-13(26-15)16-11(21)9-25-14-19-17-12(23-14)8-22-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRQSKFDVIUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

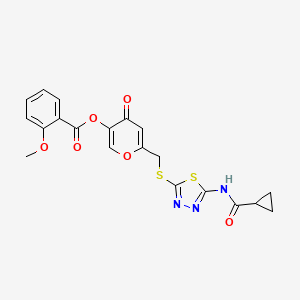

![1-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B2915640.png)
![(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2915642.png)
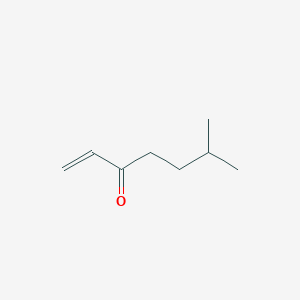
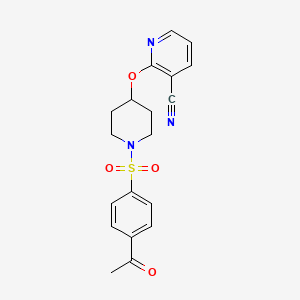
![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)
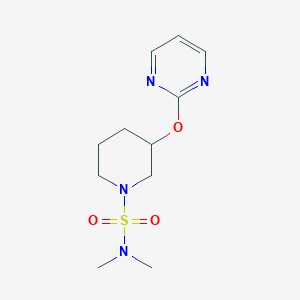
![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2915649.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2915650.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)
![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2915657.png)